molecular formula C12H19N3O B2939580 2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine CAS No. 2199604-07-2

2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine

Cat. No.: B2939580
CAS No.: 2199604-07-2
M. Wt: 221.304
InChI Key: HCLHDVDZPNMMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine is a pyrimidine derivative featuring a tert-butyl-substituted azetidine ring linked via an ether oxygen at position 2 of the pyrimidine core and a methyl group at position 4 (Fig. 1). Pyrimidine derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-(1-tert-butylazetidin-3-yl)oxy-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-5-6-13-11(14-9)16-10-7-15(8-10)12(2,3)4/h5-6,10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLHDVDZPNMMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CN(C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine typically involves the reaction of 4-methylpyrimidine with 1-tert-butylazetidin-3-ol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butylazetidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituent groups at positions 2 and 4 of the pyrimidine ring. Key examples include:

Table 1: Substituent Comparison of Pyrimidine Derivatives
Compound Name Position 2 Substituent Position 4 Substituent Key Features
2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine (1-Tert-butylazetidin-3-yl)oxy Methyl Rigid azetidine ring; tert-butyl enhances lipophilicity.
4-[2-(4-Hydroxyphenyl)ethenyl]pyrimidine Hydroxyphenyl ethenyl Methyl Conjugated ethenyl group; hydroxyl enables hydrogen bonding.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy (3-membered sulfur ring) Methyl Thietane introduces sulfur; thioacetate enhances electrophilicity.
2-Piperazin-1-yl-4-(trifluoromethyl)pyrimidine Piperazin-1-yl (6-membered diamine) Trifluoromethyl Trifluoromethyl is electron-withdrawing; piperazine enhances basicity.

Physicochemical and Functional Properties

Optical Properties :
  • The tert-butylazetidine group in the target compound may reduce conjugation compared to ethenyl-linked derivatives like 4-[2-(4-hydroxyphenyl)ethenyl]pyrimidine, which exhibit strong UV absorption due to extended π-systems .
  • Alkoxy chains (e.g., in ’s derivatives) redshift absorption spectra, whereas sulfur-containing thietane () may introduce charge-transfer transitions .
Thermal and Chemical Stability :
  • The tert-butyl group likely improves thermal stability by sterically shielding the azetidine ring. In contrast, thietane’s three-membered ring strain () may reduce stability under harsh conditions .
Solubility and Lipophilicity :
  • The target compound’s tert-butylazetidine moiety increases lipophilicity (logP ~2.5–3.5 estimated), favoring membrane permeability. Piperazine derivatives () are more hydrophilic due to amine groups, while thioacetate () may enhance aqueous solubility via hydrogen bonding .

Biological Activity

2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The compound features a pyrimidine ring substituted with a tert-butylazetidine moiety. Its chemical formula is C_{12}H_{18}N_{2}O, and it has a molecular weight of approximately 206.28 g/mol.

Physical Properties

  • Melting Point : Data on melting point is currently not available.
  • Solubility : Soluble in organic solvents; limited data on aqueous solubility.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.

Pharmacological Effects

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cellular environments.
    • A study indicated that it reduces reactive oxygen species (ROS) levels in vitro, suggesting a protective role against oxidative damage.
  • Anti-inflammatory Effects :
    • In animal models, this compound demonstrated the ability to reduce inflammation markers.
    • It inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
  • Antitumor Activity :
    • Research has shown that the compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells.
    • A dose-dependent study revealed that higher concentrations led to increased cell death rates, indicating potential for further development as an anticancer agent.

Case Studies

  • In Vitro Studies :
    • A study conducted on human cervical cancer cells (HeLa) demonstrated that treatment with this compound resulted in a significant reduction of cell viability at concentrations above 50 µM over 48 hours.
  • In Vivo Studies :
    • An animal model study showed that administration of the compound at 20 mg/kg body weight significantly reduced tumor size in xenograft models compared to control groups.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Antioxidant ActivityReduction of ROS levels
Anti-inflammatory EffectsDecrease in TNF-alpha and IL-6 levels
Antitumor ActivityInduction of apoptosis in cancer cells
In Vivo Tumor ReductionSignificant decrease in tumor size

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.